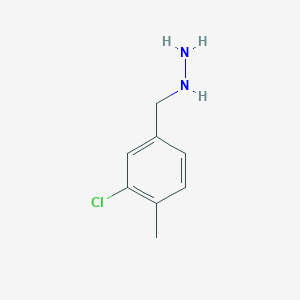
methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate is a chemical compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an isopropoxy group at the 8th position and a methyl ester group at the 7th position of the naphthyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base.
Esterification: The carboxylic acid group at the 7th position can be esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of antiviral and anticancer agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxy-1,6-naphthyridine-7-carboxamide: Known for its antiviral properties.
1,6-Naphthyridine-3-carboxylic acid derivatives: Studied for their anticancer activities.
Uniqueness
methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group and methyl ester functionality make it a versatile intermediate for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 8-propan-2-yloxy-1,6-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)18-12-10-9(5-4-6-14-10)7-15-11(12)13(16)17-3/h4-8H,1-3H3 |
InChI-Schlüssel |
OMWBKKQQUZGFIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C2C(=CN=C1C(=O)OC)C=CC=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbamate](/img/structure/B8598503.png)
![S-{4-[(Methanesulfonyl)oxy]phenyl} ethanethioate](/img/structure/B8598509.png)





![(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester](/img/structure/B8598562.png)

![1-Propanesulfonic acid, 3-[(2-hydroxyethyl)amino]-](/img/structure/B8598577.png)
